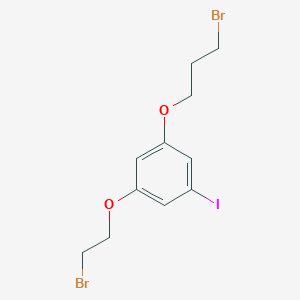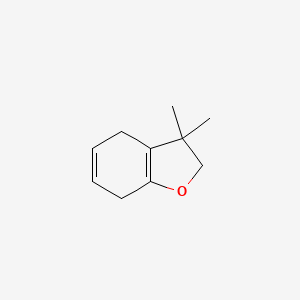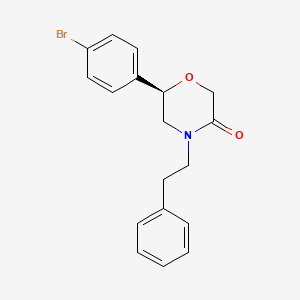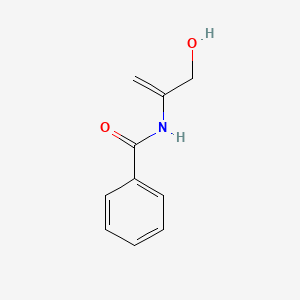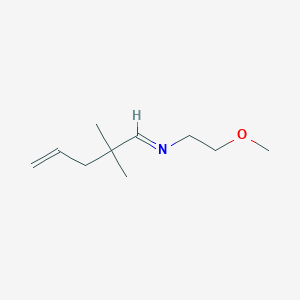
(1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine is an organic compound with a unique structure that includes a methoxyethyl group and a dimethylpent-4-en-1-imine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine typically involves the reaction of 2-methoxyethylamine with 2,2-dimethylpent-4-en-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation or chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
(1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
(1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds, facilitating the study of biochemical pathways and mechanisms.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism by which (1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. For example, the compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes.
類似化合物との比較
Similar Compounds
- (1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-amine
- (1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-oxide
Uniqueness
(1E)-N-(2-Methoxyethyl)-2,2-dimethylpent-4-en-1-imine is unique due to its specific structural features, such as the methoxyethyl group and the imine moiety These features confer distinct chemical and physical properties, making it valuable for various applications
特性
CAS番号 |
918306-53-3 |
|---|---|
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-2,2-dimethylpent-4-en-1-imine |
InChI |
InChI=1S/C10H19NO/c1-5-6-10(2,3)9-11-7-8-12-4/h5,9H,1,6-8H2,2-4H3 |
InChIキー |
PCYKVMROXLJQSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC=C)C=NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)
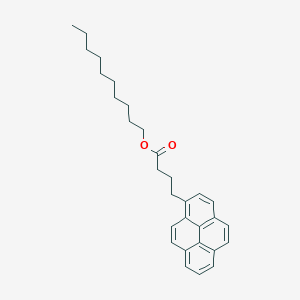
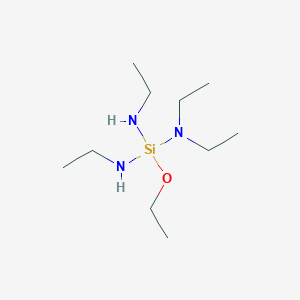
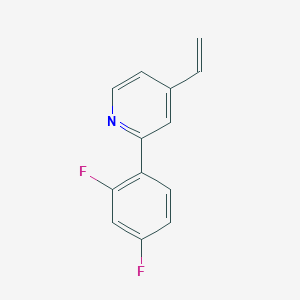
![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
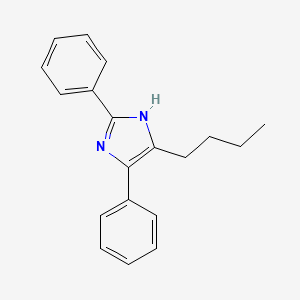
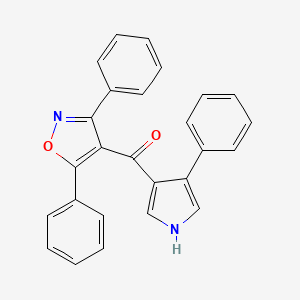

![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
